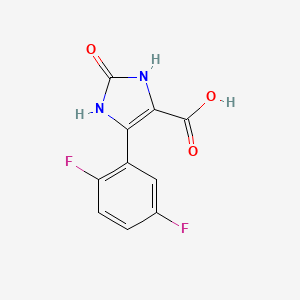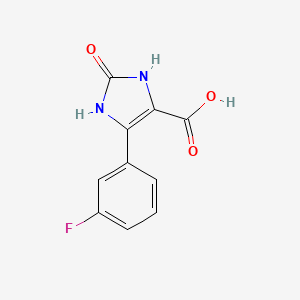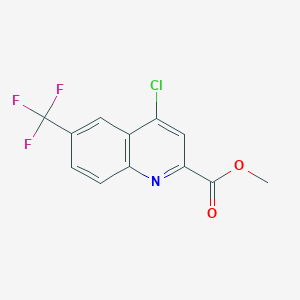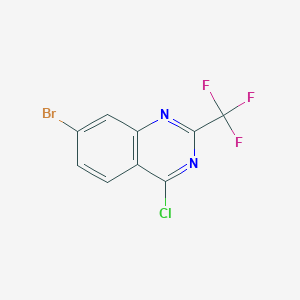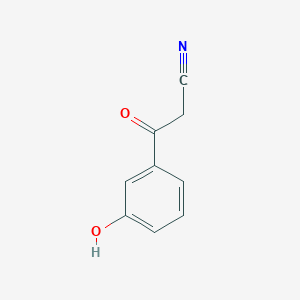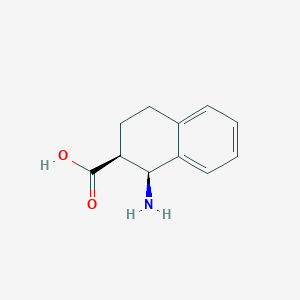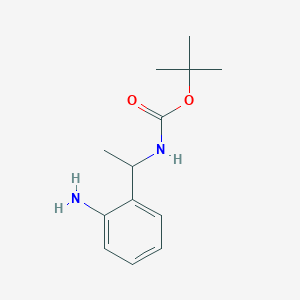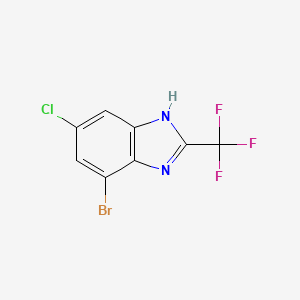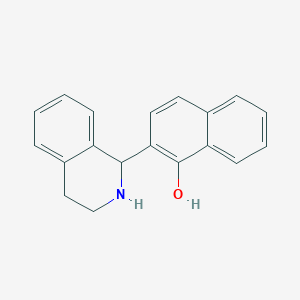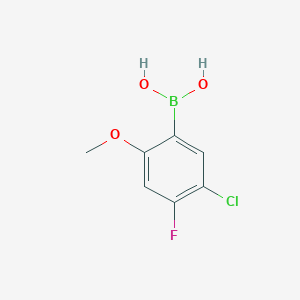
(5-氯-4-氟-2-甲氧基苯基)硼酸
描述
科学研究应用
硼酸类药物的设计和发现
由于硼酸具有增强药物效力或改善药代动力学等理想的特性,因此在药物化学领域中得到了稳步的应用。这导致 FDA 批准了几种硼酸类药物,还有其他一些正在临床试验中,突出了它们在药物发现和开发中的重要性。Plescia 和 Moitessier (2020) 的综述探讨了硼酸类药物的发现过程,从硼在天然产物和当前药物中的作用开始,然后调查了硼酸并入的原因以及专注于促进其添加到有机化合物中的合成开发 (Plescia 和 Moitessier,2020)。
基于硼酸的传感器
硼酸化合物已被用于开发化学传感器,因为它们可逆且共价结合路易斯碱和多元醇。此特性使得能够创建针对碳水化合物、儿茶酚胺、离子、过氧化氢等的传感器。Bian 等人 (2019) 的综述讨论了具有两个识别位点的硼酸传感器,包括二硼酸传感器和具有另一基团或结合部分的单硼酸传感器。这种双重识别位点极大地提高了传感器的结合亲和力和选择性 (Bian 等人,2019)。
基于二茂铁硼酸的电化学生物传感器
Wang 等人 (2014) 综述了基于二茂铁硼酸 (FcBA) 及其衍生物的电化学生物传感器的开发。这些化合物由于结合位点(硼酸部分)和电化学活性部分(二茂铁残基)的结合而非常适合构建电化学传感器。应用包括非酶葡萄糖传感器和糖化血红蛋白 (HbA1c)、氟离子 (F-) 等传感。FcBA 及其衍生物的氧化还原特性使得能够电化学测定这些分析物,展示了硼酸化合物在生物传感应用中的潜力 (Wang 等人,2014)。
未来方向
The future directions for research on “(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid” and similar compounds could involve exploring their potential applications in various fields . For example, fluorinated compounds are of interest in the field of medicinal chemistry due to their unique properties . Additionally, metal-organic frameworks involving boronic acids have potential applications in gas separation .
作用机制
Target of Action
The primary target of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reactions . These reactions are part of a broader set of reactions known as palladium-catalyzed coupling reactions, which are used extensively in organic synthesis for the formation of carbon-carbon bonds .
Pharmacokinetics
Boronic acids are generally known for their stability and ready preparation , which may suggest good bioavailability
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the development of new pharmaceuticals and materials .
Action Environment
The compound is stable and generally environmentally benign . . For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound can maintain its efficacy under a variety of conditions
生化分析
Biochemical Properties
(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and organic halides to facilitate the coupling process . Additionally, (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid can interact with enzymes and proteins that have boronic acid binding sites, potentially inhibiting or modulating their activity.
Cellular Effects
The effects of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid on various cell types and cellular processes are of great interest. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid may impact cell signaling pathways by binding to proteins and modulating their activity.
Molecular Mechanism
At the molecular level, (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with enzymes and proteins that have such functional groups . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid may influence gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid in laboratory settings are crucial factors that influence its long-term effects on cellular function. Over time, the compound may undergo hydrolysis or other degradation processes, potentially reducing its efficacy . In in vitro and in vivo studies, the temporal effects of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid on cellular function can vary, with long-term exposure potentially leading to changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid may cause toxic or adverse effects, such as enzyme inhibition, disruption of metabolic pathways, and cellular damage . Threshold effects may also be observed, where a specific dosage level is required to achieve a significant biochemical response.
Metabolic Pathways
(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways can influence the overall biochemical effects of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid, including its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid within cells and tissues are essential for its biochemical activity. The compound may be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters or binding proteins . Once inside the cell, (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid can localize to specific cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes in those regions.
属性
IUPAC Name |
(5-chloro-4-fluoro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROIVWKVBXFEMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)F)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232454 | |
| Record name | B-(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
949892-09-5 | |
| Record name | B-(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949892-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

